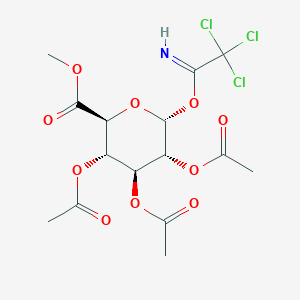

2,3,4-Tri-O-acétyl-α-D-glucuronate de méthyle, trichloroacétimidate

Vue d'ensemble

Description

2,3,4-Tri-O-acetyl-alpha-D-glucuronic Acid Methyl Ester, Trichloroacetimidate is a specialized chemical extensively used in carbohydrate chemistry. This compound is primarily utilized as a glycosyl donor, facilitating the formation of glycosidic bonds under mild and controlled conditions. It is crucial for the synthesis of complex glycosides and glycoconjugates, making it invaluable in research focused on carbohydrate interactions and the construction of oligosaccharides .

Applications De Recherche Scientifique

2,3,4-Tri-O-acetyl-alpha-D-glucuronic Acid Methyl Ester, Trichloroacetimidate is pivotal in several scientific research applications:

Chemistry: Used in the synthesis of complex oligosaccharides and glycoconjugates.

Biology: Facilitates the study of carbohydrate-protein interactions and cellular recognition processes.

Medicine: Aids in the development of glycosylated drugs and therapeutic agents.

Industry: Utilized in creating biocompatible coatings and functionalized biomaterials for various applications.

Mécanisme D'action

Target of Action

The primary target of 2,3,4-Tri-O-acetyl-alpha-D-glucuronic Acid Methyl Ester, Trichloroacetimidate is the K-ATP channel . This channel plays a crucial role in regulating the membrane potential and cellular excitability, particularly in cardiac and pancreatic cells .

Mode of Action

The compound interacts with the K-ATP channel, leading to its blockage . This blockage prevents the efflux of potassium ions, which in turn affects the membrane potential and cellular excitability .

Biochemical Pathways

The blockage of the K-ATP channel affects several biochemical pathways. Primarily, it influences the insulin secretion pathway in pancreatic beta cells . The change in membrane potential due to the blockage of the K-ATP channel triggers the opening of voltage-gated calcium channels, leading to

Analyse Biochimique

Biochemical Properties

2,3,4-Tri-O-acetyl-alpha-D-glucuronic Acid Methyl Ester, Trichloroacetimidate plays a significant role in the synthesis and modification of complex carbohydrates, particularly in the creation of glycosaminoglycans (GAGs) and glycoconjugates . It is widely utilized for its role in facilitating the regio- and stereo-controlled introduction of glucuronic acid residues into oligosaccharide scaffolds . This allows for the generation of structurally diverse carbohydrate structures with tailored properties and functions .

Cellular Effects

Its derivatives serve as valuable tools in the study of carbohydrate-protein interactions, cell signaling pathways, and biological processes involving glycans . These studies contribute to advancements in understanding the roles of carbohydrates in health and disease .

Molecular Mechanism

It is known that this compound is used in the synthesis of complex carbohydrates and glycoconjugates

Temporal Effects in Laboratory Settings

It is known that this compound is stable and does not degrade easily

Metabolic Pathways

It is known that this compound is a crucial intermediate in carbohydrate chemistry and glycobiology research

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4-Tri-O-acetyl-alpha-D-glucuronic Acid Methyl Ester, Trichloroacetimidate typically involves the acetylation of D-glucuronic acid methyl ester followed by the introduction of the trichloroacetimidate group. The process begins with the acetylation of D-glucuronic acid methyl ester to form 2,3,4-tri-O-acetyl-D-glucuronic acid methyl ester. This intermediate is then reacted with trichloroacetonitrile in the presence of a base, such as potassium carbonate, to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility in industrial settings .

Analyse Des Réactions Chimiques

Types of Reactions

2,3,4-Tri-O-acetyl-alpha-D-glucuronic Acid Methyl Ester, Trichloroacetimidate undergoes several types of chemical reactions, including:

Glycosylation: The primary reaction where it acts as a glycosyl donor to form glycosidic bonds.

Hydrolysis: The compound can be hydrolyzed to remove the acetyl and trichloroacetimidate groups.

Oxidation and Reduction: While less common, it can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Glycosylation: Typically involves the use of Lewis acids such as boron trifluoride etherate or trimethylsilyl trifluoromethanesulfonate as catalysts.

Hydrolysis: Conducted under acidic or basic conditions to selectively remove protecting groups.

Oxidation and Reduction: Requires specific oxidizing or reducing agents depending on the desired transformation.

Major Products Formed

The major products formed from these reactions include various glycosides and glycoconjugates, which are essential for studying carbohydrate interactions and developing biocompatible materials .

Comparaison Avec Des Composés Similaires

Similar Compounds

Acetobromo-alpha-D-glucuronic Acid Methyl Ester: Another glycosyl donor used in similar applications but with different reactivity and stability profiles.

2,3,4-Tri-O-acetyl-alpha-D-glucopyranosyl Trichloroacetimidate: A closely related compound with similar functional groups and applications

Uniqueness

2,3,4-Tri-O-acetyl-alpha-D-glucuronic Acid Methyl Ester, Trichloroacetimidate is unique due to its specific combination of acetyl and trichloroacetimidate groups, which provide selective protection and activation properties. This makes it particularly valuable for synthesizing complex oligosaccharides with precise structural configurations .

Activité Biologique

2,3,4-Tri-O-acetyl-alpha-D-glucuronic Acid Methyl Ester, Trichloroacetimidate (CAS Number: 92420-89-8) is a glucuronide derivative that serves as an important intermediate in the synthesis of various biologically active compounds. This compound is notable for its potential applications in medicinal chemistry, particularly in enhancing the bioavailability and efficacy of therapeutic agents through glucuronidation.

- Molecular Formula : C15H18Cl3NO10

- Molecular Weight : 478.66 g/mol

- Melting Point : 106-108 °C

- Solubility : Soluble in DMSO, DMF, dichloromethane, chloroform, and methanol .

Biological Activity

The biological activity of 2,3,4-Tri-O-acetyl-alpha-D-glucuronic Acid Methyl Ester, Trichloroacetimidate primarily stems from its role in glucuronidation processes. Glucuronidation is a significant metabolic pathway that enhances the solubility and excretion of various drugs and xenobiotics. The following sections detail specific biological activities and case studies related to this compound.

Glucuronidation and Drug Metabolism

Glucuronidation significantly impacts the pharmacokinetics of drugs. For instance, studies have shown that the conjugation of flavonoids with glucuronic acid can enhance their solubility and bioavailability while altering their biological activity. This process is crucial for the detoxification and elimination of potentially harmful compounds from the body .

Case Studies

- Flavonoid Conjugates : Research indicates that glucuronidated flavonoids exhibit altered antioxidant properties compared to their parent compounds. For example, the 3-O-glucuronide of resveratrol showed increased antioxidant activity compared to unmodified resveratrol .

- Anticancer Applications : The synthesis of glucuronide derivatives from anticancer agents has been explored to improve their therapeutic profiles. One study demonstrated that Betulinic Acid Acyl Glucuronide exhibited non-cytotoxic properties while retaining anticancer activity when administered as a prodrug .

Synthesis and Applications

The synthesis of 2,3,4-Tri-O-acetyl-alpha-D-glucuronic Acid Methyl Ester, Trichloroacetimidate involves acetylation followed by trichloroacetimidation processes. This compound serves as a precursor for various glucuronide derivatives that are utilized in drug design and development.

Table: Comparison of Glucuronide Derivatives

Propriétés

IUPAC Name |

methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(2,2,2-trichloroethanimidoyl)oxyoxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18Cl3NO10/c1-5(20)25-8-9(26-6(2)21)11(27-7(3)22)13(28-10(8)12(23)24-4)29-14(19)15(16,17)18/h8-11,13,19H,1-4H3/t8-,9-,10-,11+,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWNIVSQDHXVNAL-HKLXJQGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C(OC(C1OC(=O)C)OC(=N)C(Cl)(Cl)Cl)C(=O)OC)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1[C@@H]([C@H](O[C@@H]([C@@H]1OC(=O)C)OC(=N)C(Cl)(Cl)Cl)C(=O)OC)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18Cl3NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92420-89-8 | |

| Record name | (2R,3S,4R,5R,6S)-6-[(2,2,2-trichloroethanimidoyl)oxy]tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.